

Fantridone: A Novel Potent PARP Inhibitor for Targeted Cancer Therapy

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Compound of Interest

Compound Name: Fantridone

Cat. No.: B092440

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Introduction

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) network.[1][2][3] PARP1, in particular, plays a central role in detecting and signaling single-strand DNA breaks (SSBs), facilitating their repair through the base excision repair (BER) pathway.[4] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, a concept known as synthetic lethality.[3][4][5] **Fantridone** is a novel, potent, and selective inhibitor of PARP1 and PARP2, demonstrating significant potential as a targeted therapeutic agent in cancers with underlying DNA repair defects. This document provides a comprehensive overview of the preclinical data and methodologies used to characterize the activity of **Fantridone**.

Quantitative Analysis of PARP Inhibition

The inhibitory activity of **Fantridone** against PARP1 and PARP2 was determined using a series of biochemical and cell-based assays. The key quantitative metrics are summarized below.

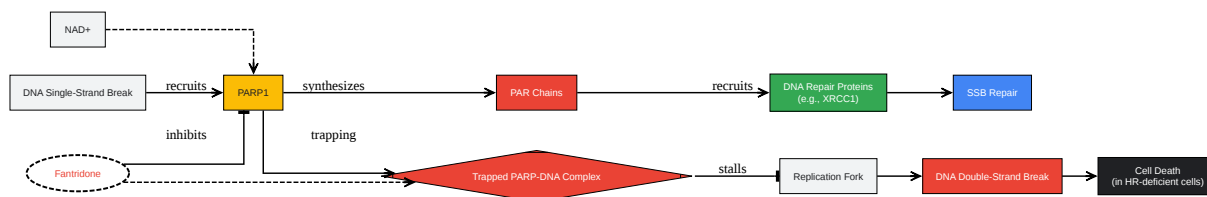
Parameter	PARP1	PARP2	Assay Type
IC50 (nM)	1.2	2.5	Enzyme Activity Assay
Ki (nM)	0.8	1.8	Enzyme Inhibition Assay
Cellular EC50 (nM)	5.7	-	PARP Inhibition Assay (in U-2 OS cells)
PARP Trapping (Relative to Olaparib)	1.5x	1.2x	Chromatin Fractionation Assay

Mechanism of Action

Fantridone exerts its anticancer effects through a dual mechanism:

- **Catalytic Inhibition:** **Fantridone**, as a nicotinamide analogue, competitively binds to the catalytic domain of PARP enzymes, preventing the synthesis of poly (ADP-ribose) (PAR) chains.^[5] This action blocks the recruitment of DNA repair proteins to the site of single-strand breaks.^[2]
- **PARP Trapping:** A key feature of potent PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage.^[6]^[7] These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication and lead to the formation of double-strand breaks.^[6]

The signaling pathway below illustrates the central role of PARP in DNA repair and the points of intervention by **Fantridone**.



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Caption: PARP1 signaling in DNA repair and mechanism of **Fantridone** action.

Experimental Protocols

PARP1/2 Enzyme Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Fantridone** on PARP1 and PARP2 enzymatic activity.

Methodology:

- Recombinant human PARP1 or PARP2 enzyme is incubated in a 96-well plate coated with histone proteins.
- A reaction mixture containing biotinylated NAD⁺ and fragmented DNA is added.
- **Fantridone** is added in a series of dilutions (e.g., 0.1 nM to 10 μM).
- The reaction is allowed to proceed for 60 minutes at 25°C.
- The plate is washed to remove unincorporated NAD⁺.
- Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains incorporated onto the histones.

- After incubation and washing, a chemiluminescent HRP substrate is added.
- Luminescence is measured using a plate reader. The signal is inversely proportional to PARP inhibition.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell-Based PARP Inhibition Assay (Immunofluorescence)

Objective: To quantify the inhibition of PARP activity within intact cells (EC50).

Methodology:

- U-2 OS cells are seeded in 96-well imaging plates and allowed to adhere overnight.
- Cells are pre-treated with various concentrations of **Fantridone** for 1 hour.
- DNA damage is induced by treating the cells with 10 mM H2O2 for 10 minutes.
- Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
- Cells are stained with a primary antibody specific for PAR chains, followed by a fluorescently labeled secondary antibody.
- Nuclei are counterstained with DAPI.
- Plates are imaged using a high-content fluorescence microscope.^[7]
- Image analysis software is used to quantify the mean fluorescence intensity of PAR staining per nucleus.
- EC50 values are determined from the dose-response curve.

PARP Trapping Assay

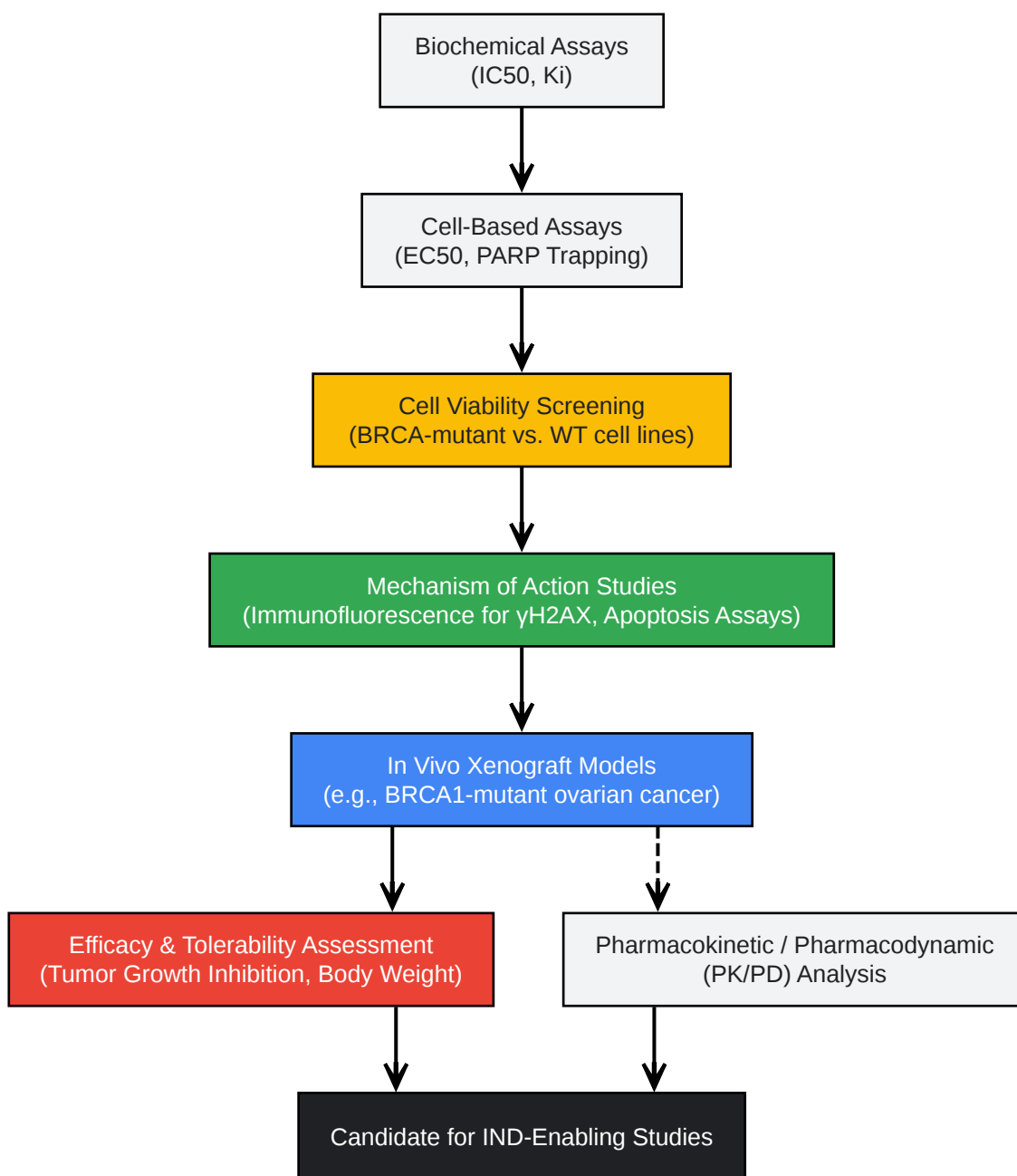
Objective: To measure the ability of **Fantridone** to trap PARP1 on chromatin.

Methodology:

- Cells (e.g., HeLa) are treated with a DNA damaging agent (e.g., 0.01% methyl methanesulfonate) in the presence or absence of **Fantridone** for 30 minutes.
- Cells are harvested and subjected to cellular fractionation to separate chromatin-bound proteins from soluble proteins.
- The chromatin-bound fraction is isolated by centrifugation.
- Proteins in the chromatin fraction are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is probed with a primary antibody against PARP1, followed by an HRP-conjugated secondary antibody.
- The amount of chromatin-bound PARP1 is quantified by densitometry of the resulting western blot bands.
- The relative trapping potency is determined by comparing the amount of trapped PARP1 induced by **Fantridone** to that induced by a reference inhibitor like Olaparib.

Preclinical Efficacy Workflow

The evaluation of **Fantridone**'s preclinical efficacy follows a structured workflow, from initial biochemical screening to in vivo tumor growth inhibition studies.



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Caption: Preclinical development workflow for **Fantridone**.

Conclusion

The data presented in this guide characterize **Fantridone** as a highly potent inhibitor of PARP1 and PARP2 with a strong PARP trapping capability. Its mechanism of action, centered on the principle of synthetic lethality, makes it a promising candidate for the treatment of cancers with

homologous recombination deficiencies. The detailed experimental protocols provide a framework for the continued investigation and development of **Fantridone** as a targeted oncology therapeutic. Further studies will focus on in vivo efficacy in a broader range of models and comprehensive safety pharmacology.

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